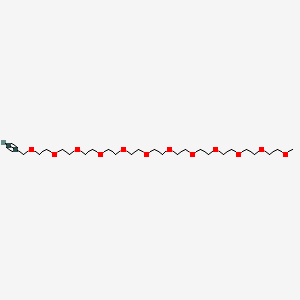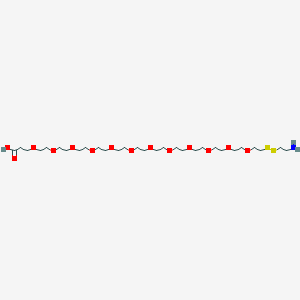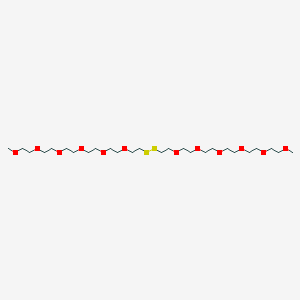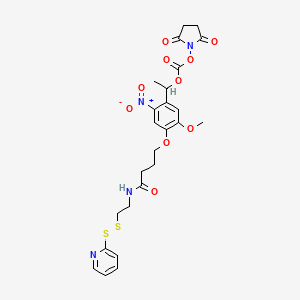
BCN-PEG3-Val-Cit
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BCN-PEG3-Val-Cit is a chemical compound widely used in bioconjugation and drug delivery systems. It consists of a bicyclo[6.1.0]nonyne (BCN) group, a polyethylene glycol (PEG) spacer , and a valine-citrulline (Val-Cit) dipeptide. This compound is particularly notable for its application in click chemistry reactions, especially in the context of antibody-drug conjugates (ADCs) and PROTACs (proteolysis targeting chimeras) .
Synthetic Routes and Reaction Conditions:
BCN Synthesis: The BCN group can be synthesized through a series of organic reactions starting from cyclohexene derivatives.
PEGylation: The PEG spacer is typically synthesized through the polymerization of ethylene oxide and then functionalized with the BCN group.
Val-Cit Coupling: The Val-Cit dipeptide is synthesized through solid-phase peptide synthesis (SPPS) and then coupled to the PEG-BCN linker.
Industrial Production Methods:
Batch Production: The compound is produced in batches, ensuring consistent quality and purity.
Purification: Purification steps include recrystallization, chromatography, and filtration to achieve the desired purity levels.
Types of Reactions:
Click Chemistry: this compound is primarily used in click chemistry reactions, particularly with azides (e.g., DBCO-azide) to form stable triazole rings.
Hydrolysis: The Val-Cit dipeptide can undergo hydrolysis under physiological conditions, releasing the drug payload.
Common Reagents and Conditions:
Copper(I) Catalyst: Often used in click chemistry reactions to facilitate the cycloaddition.
Physiological pH: Hydrolysis of the Val-Cit dipeptide typically occurs at physiological pH.
Major Products Formed:
Triazole Products: The primary product of click chemistry reactions involving this compound.
Drug Payloads: The release of the drug payload upon hydrolysis of the Val-Cit dipeptide.
Aplicaciones Científicas De Investigación
BCN-PEG3-Val-Cit is extensively used in various scientific research fields:
Chemistry: Employed in the synthesis of complex molecules and drug conjugates.
Biology: Utilized in the study of protein interactions and cellular processes.
Medicine: Applied in the development of targeted therapies, particularly in ADCs and PROTACs.
Industry: Used in the production of pharmaceuticals and biotechnological products.
Mecanismo De Acción
The compound exerts its effects through bioorthogonal chemistry , where the BCN group reacts with azides in a highly specific and efficient manner. The PEG spacer enhances solubility and stability, while the Val-Cit dipeptide ensures the release of the drug payload in the presence of specific enzymes (e.g., cathepsin B).
Molecular Targets and Pathways:
Enzymes: Targets enzymes like cathepsin B for the cleavage of the Val-Cit dipeptide.
Cellular Pathways: Involved in the delivery of therapeutic agents to specific cellular targets.
Comparación Con Compuestos Similares
DBCO-PEG4-Me: Another click chemistry reagent with a similar structure but different PEG length.
Azido-PEG3-Val-Cit-PAB-PNP: A cleavable peptide linker used in ADCs.
Uniqueness:
PEG Length: The three-unit PEG spacer in BCN-PEG3-Val-Cit provides optimal solubility and stability.
Specificity: The BCN group offers high specificity in click chemistry reactions, making it a preferred choice for bioconjugation.
This compound stands out for its versatility and efficiency in bioconjugation applications, making it a valuable tool in scientific research and pharmaceutical development.
Does this cover everything you were looking for, or is there something more specific you'd like to know about?
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[3-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51N5O10/c1-21(2)27(28(38)35-25(29(39)40)10-7-12-33-30(32)41)36-26(37)11-14-43-16-18-45-19-17-44-15-13-34-31(42)46-20-24-22-8-5-3-4-6-9-23(22)24/h21-25,27H,5-20H2,1-2H3,(H,34,42)(H,35,38)(H,36,37)(H,39,40)(H3,32,33,41)/t22?,23?,24?,25-,27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZPLJIZEJSIEM-OKKIFYCISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N5O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














